4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound is a benzothiadiazine dioxide derivative featuring a bicyclic core structure. The benzo[e] fusion indicates a benzene ring fused to a 1,2,4-thiadiazine ring system substituted with a 1,1-dioxide group. Key substituents include a 2-chloro-6-fluorobenzyl group at position 4 and a 2,3-dimethylphenyl group at position 2.
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-14-7-5-11-19(15(14)2)26-22(27)25(13-16-17(23)8-6-9-18(16)24)20-10-3-4-12-21(20)30(26,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRJGBATSMKKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule with potential pharmacological applications. Its unique structural features, including halogen substituents and a benzo[e][1,2,4]thiadiazin core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18ClFN2O3S
- Molecular Weight : 444.91 g/mol
- IUPAC Name : 4-(2-chloro-6-fluorophenyl)-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities. These include:
- Anticonvulsant Activity : Compounds with similar structures have demonstrated significant anticonvulsant effects in various animal models. For instance, studies on hydrazone derivatives have shown promising results in seizure models .
- Anticancer Potential : The compound's structural analogs have displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. For example, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells .
- Neuroprotective Effects : Some related compounds have been studied for their neuroprotective properties in models of epilepsy and oxidative stress . The mechanisms often involve modulation of neurotransmitter levels and reduction of oxidative damage.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of halogen atoms (chlorine and fluorine) can enhance the lipophilicity of the molecule, potentially allowing it to interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to act on neurotransmitter receptors (e.g., GABA receptors), which may explain their anticonvulsant effects.
Study 1: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of related compounds, it was found that certain derivatives exhibited effective seizure control in pentylenetetrazole-induced seizure models. The study highlighted that modifications at specific positions on the benzene ring significantly influenced activity .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of structurally similar compounds against cancer cell lines. Results indicated that specific substitutions on the aromatic rings could enhance cytotoxicity without affecting normal cell viability .
Data Table: Comparison of Biological Activities
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | Anticancer properties | IC50 = 3.16 μM (MCF-7) |
| Compound B | Structure B | Anticonvulsant effects | ED50 = 21 mg/kg (MES model) |
| Compound C | Structure C | Neuroprotective effects | Reduces oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from , focusing on core structures , substituent effects , and synthetic methodologies .
Core Structure Variations
| Compound | Core Structure | Key Features |
|---|---|---|
| Target compound | Benzo[e][1,2,4]thiadiazine dioxide | Bicyclic system with fused benzene and thiadiazine rings; 1,1-dioxide group |
| Compound 35 | 1,2-Thiazinane-1,1-dioxide | Monocyclic six-membered ring (thiazinane) with 1,1-dioxide and phenoxy group |
| Compound 40 | 1,2-Thiazinan-3-one-1,1-dioxide | Monocyclic thiazinane with ketone and aryl substituents |
Analysis :
- This may improve binding affinity in biological targets (e.g., enzymes or receptors) but could reduce solubility .
Substituent Effects
| Compound | Substituents at Key Positions | Impact on Properties |
|---|---|---|
| Target compound | - 4-(2-chloro-6-fluorobenzyl) - 2-(2,3-dimethylphenyl) |
- Halogens (Cl, F) increase electronegativity and lipophilicity. - Dimethyl groups enhance steric bulk, possibly hindering metabolic oxidation. |
| Compound 35 | 4-(4-Bromo-3,5-dimethylphenoxy) | - Bromine and methyl groups increase molecular weight and hydrophobicity. Phenoxy group introduces ether linkage flexibility. |
| Compound 40 | 5-Aryl group (post Suzuki coupling) | - Aryl groups (e.g., from boronic acids) enable tunable electronic properties via substituent variation. |
Analysis :
Analysis :
- The target compound’s synthesis likely shares steps with 35 and 40 , such as sulfonamide cyclization and palladium-mediated couplings. However, the steric bulk of its substituents may reduce yields compared to simpler analogs (e.g., 35 ’s 66% vs. 36 ’s 32% yield for methylated derivative) .
- Use of LiHMDS and BF3·OEt2 (as in compound 37 / 38 ) could facilitate deprotonation or electrophilic substitutions in the target’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
